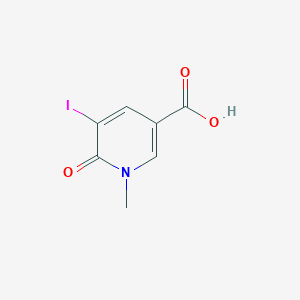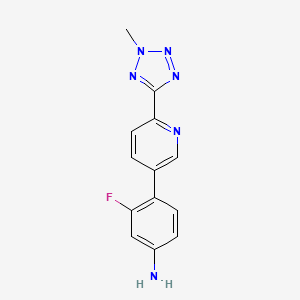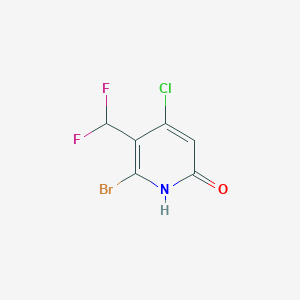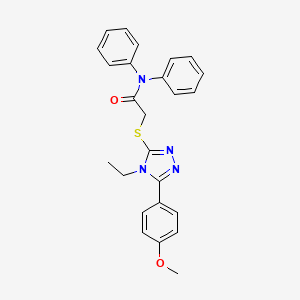
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cloro-3-nitrofenil)-2-((3-ciano-6-fenil-4-(p-tolil)piridin-2-il)tio)acetamida es un complejo compuesto orgánico que presenta una combinación de anillos aromáticos, nitrilo y grupos funcionales tioacetamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-Cloro-3-nitrofenil)-2-((3-ciano-6-fenil-4-(p-tolil)piridin-2-il)tio)acetamida generalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación del anillo de piridina, seguido de la introducción de los grupos ciano y fenil. La porción de tioacetamida se une entonces mediante una reacción de sustitución nucleofílica. El paso final involucra el acoplamiento del grupo 4-cloro-3-nitrofenil en condiciones controladas, como temperatura y pH específicos.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la síntesis a gran escala utilizando reactores automatizados y medidas estrictas de control de calidad. El proceso se optimizaría para el rendimiento y la pureza, teniendo en cuenta la rentabilidad y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-Cloro-3-nitrofenil)-2-((3-ciano-6-fenil-4-(p-tolil)piridin-2-il)tio)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir los grupos nitro en aminas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el gas hidrógeno con un catalizador de paladio y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr el resultado deseado.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se ha investigado por su posible actividad biológica, como la inhibición enzimática o la unión a receptores.
Medicina: Se ha explorado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias o anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-(4-Cloro-3-nitrofenil)-2-((3-ciano-6-fenil-4-(p-tolil)piridin-2-il)tio)acetamida involucra su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, lo que lleva a una cascada de eventos bioquímicos. Las vías exactas e interacciones moleculares requerirían un estudio detallado a través de técnicas como el acoplamiento molecular y los ensayos bioquímicos.
Comparación Con Compuestos Similares
Compuestos similares
N-(4-Cloro-3-nitrofenil)-2-((3-ciano-6-fenil-4-(p-tolil)piridin-2-il)tio)acetamida: se puede comparar con otros derivados de tioacetamida o compuestos con estructuras aromáticas similares.
N-(4-Cloro-3-nitrofenil)-2-((3-ciano-6-fenil)piridin-2-il)tio)acetamida: Un compuesto similar que carece del grupo p-tolil.
Singularidad
La singularidad de N-(4-Cloro-3-nitrofenil)-2-((3-ciano-6-fenil-4-(p-tolil)piridin-2-il)tio)acetamida radica en su combinación específica de grupos funcionales y anillos aromáticos, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C27H19ClN4O3S |
|---|---|
Peso molecular |
515.0 g/mol |
Nombre IUPAC |
N-(4-chloro-3-nitrophenyl)-2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H19ClN4O3S/c1-17-7-9-18(10-8-17)21-14-24(19-5-3-2-4-6-19)31-27(22(21)15-29)36-16-26(33)30-20-11-12-23(28)25(13-20)32(34)35/h2-14H,16H2,1H3,(H,30,33) |
Clave InChI |
HRXBBOLNIMSNGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)



![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)


![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)




